molecular formula C8H6ClNO2 B055167 (E)-3-(6-Chloropyridin-3-yl)acrylic acid CAS No. 118420-00-1

(E)-3-(6-Chloropyridin-3-yl)acrylic acid

Cat. No. B055167
M. Wt: 183.59 g/mol
InChI Key: NOCOZQLIBKEIAJ-DUXPYHPUSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves methods that can potentially be applied to (E)-3-(6-Chloropyridin-3-yl)acrylic acid. For instance, synthesis techniques have been described for compounds such as 3-(1H-benzotriazol-1-yl)-3-(pyridin-4-yl)acrylonitriles and its derivatives through displacement reactions, highlighting methodologies that could be adapted for the target compound (Carta, Sanna, & Bacchi, 2002).

Molecular Structure Analysis

The molecular structure of compounds similar to (E)-3-(6-Chloropyridin-3-yl)acrylic acid has been analyzed using X-ray diffraction techniques, providing insights into the arrangement of atoms and the geometry of the molecules. Such studies have laid the foundation for understanding the molecular configuration and bonding patterns which are crucial for determining the reactivity and properties of the compound (Guo, Chen, & Duan, 2012).

Chemical Reactions and Properties

Chemical reactions involving (E)-3-(6-Chloropyridin-3-yl)acrylic acid derivatives emphasize the compound's reactivity towards different reagents and conditions. The transformations often involve nucleophilic substitutions and addition reactions that modify the functional groups, leading to a wide range of derivatives with diverse chemical properties (Shen, Huang, Diao, & Lei, 2012).

Physical Properties Analysis

The physical properties of compounds closely related to (E)-3-(6-Chloropyridin-3-yl)acrylic acid, such as solubility, melting points, and crystalline structures, are determined using various analytical techniques. These properties are essential for understanding the compound's behavior in different environments and for its application in materials science (Allan, Paton, Turvey, Bowley, & Gerrard, 1988).

Chemical Properties Analysis

The chemical properties of (E)-3-(6-Chloropyridin-3-yl)acrylic acid and its analogs are characterized by their reactivity patterns, stability under various conditions, and interactions with other chemical species. Studies on similar compounds provide a basis for predicting the behavior of (E)-3-(6-Chloropyridin-3-yl)acrylic acid in chemical reactions, which is crucial for its application in organic synthesis and material science (Hamad & Hashem, 2000).

Scientific Research Applications

Photophysical Properties and Proton Transfer

Research on hydrogen bonding compounds related to acrylic acid derivatives, such as (E)-2-benzamido-3-(pyridin-2-yl) acrylic acid, has revealed insights into excited-state intramolecular proton transfer. These compounds exhibit dual emission and are sensitive to solvent polarity, indicating potential applications in photophysical studies and sensor development (Guo, Chen, & Duan, 2012).

Polymer Science and Solubility

Studies on polythiophene derivatives, including poly(3-thiophen-3-yl acrylic acid), combine theoretical and experimental approaches to understand their structural and electronic properties. These polymers' solubility in polar solvents and their potential applications in electronic and photovoltaic devices highlight the versatility of acrylic acid derivatives in materials science (Bertran et al., 2008).

Corrosion Inhibition

Chromone-3-acrylic acid derivatives have been investigated for their role in corrosion inhibition on low alloy steel. The study combines experimental techniques with theoretical modeling, demonstrating these compounds' effectiveness in protecting metals against corrosion, suggesting applications in materials engineering and preservation (Kumar et al., 2017).

Cell Mechanobiology

In cell mechanobiology research, acrylic acid derivatives have been used to functionalize polyacrylamide substrates. These functionalized substrates offer precise control over cellular microenvironments, aiding in the study of cell behavior in response to mechanical stimuli (Poellmann & Wagoner Johnson, 2013).

Fluorescent Probes

Acrylic acid derivatives have also been employed in designing fluorescent probes for sensing biomolecules, such as cysteine. The development of these probes illustrates the potential of acrylic acid derivatives in bioanalytical chemistry, offering tools for detecting and studying biological molecules in complex environments (Dai et al., 2014).

properties

IUPAC Name

(E)-3-(6-chloropyridin-3-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2/c9-7-3-1-6(5-10-7)2-4-8(11)12/h1-5H,(H,11,12)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOCOZQLIBKEIAJ-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C=CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=NC=C1/C=C/C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(6-Chloropyridin-3-yl)acrylic acid

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